

Application Notes and Protocols for Compound 48/80 Stock Solutions

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Compound of Interest

Compound Name: Anti-inflammatory agent 48

Cat. No.: B12389159

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Introduction

Compound 48/80 is a polymeric condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde. It is widely utilized in biomedical research as a potent and reliable mast cell activator, inducing degranulation and the release of histamine and other inflammatory mediators.^{[1][2][3]} This property makes it an invaluable tool for studying the mechanisms of allergy, inflammation, and anaphylaxis.^{[4][5]} Compound 48/80 activates mast cells through a non-IgE-dependent mechanism, primarily by stimulating G proteins and subsequent signaling cascades.^{[2][6][7]}

These application notes provide detailed protocols for the preparation, storage, and handling of Compound 48/80 stock solutions to ensure experimental reproducibility and accuracy.

Data Presentation

Table 1: Solubility of Compound 48/80

Solvent	Solubility	Notes
Water	50 mg/mL[1][8]	Yields a clear solution.[1]
Water (hydrochloride salt)	Approx. 100 mM[9][10]	-
DMSO / PEG300 / Tween-80 / Saline (10:40:5:45)	≥ 2.5 mg/mL	May require sonication.[6][11]
DMSO / SBE-β-CD in Saline (10:90)	≥ 2.5 mg/mL	May require sonication.[6][11]
DMSO / Corn Oil (10:90)	≥ 2.5 mg/mL	May require sonication.[6]

Table 2: Recommended Storage Conditions for Compound 48/80

Form	Storage Temperature	Duration	Special Conditions
Solid (Powder)	-20°C[1][8][9]	≥ 4 years[9]	Store under desiccating conditions.[9]
Aqueous Stock Solution	-20°C	1 month[6]	Aliquot to avoid repeated freeze-thaw cycles.[6]
Aqueous Stock Solution	-80°C	6 months[6]	Aliquot to avoid repeated freeze-thaw cycles.[6]
Aqueous Stock Solution (hydrochloride salt)	Not Recommended	≤ 1 day[9]	Prepare fresh for best results.
DMSO-based Stock Solution	-20°C	1 year[11]	Sealed storage, away from moisture.[11]
DMSO-based Stock Solution	-80°C	2 years[11]	Sealed storage, away from moisture.[11]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (10 mg/mL)

Materials:

- Compound 48/80 powder
- Sterile, deionized, or distilled water
- Sterile conical tubes or vials
- Vortex mixer
- 0.22 µm sterile filter (optional)

Procedure:

- Weigh out the desired amount of Compound 48/80 powder in a sterile conical tube.
- Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL. For example, add 1 mL of water to 10 mg of powder.
- Vortex the solution until the powder is completely dissolved, yielding a clear solution.^[1]
Gentle warming or sonication can be used to aid dissolution if necessary.^[6]
- (Optional) For sterile applications, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^[6]
- Label the aliquots clearly with the compound name, concentration, and date of preparation.
- Store the aliquots at -20°C for up to one month or -80°C for up to six months.^[6]

Protocol 2: Preparation of Stock Solution for In Vivo Studies (2.5 mg/mL)

Materials:

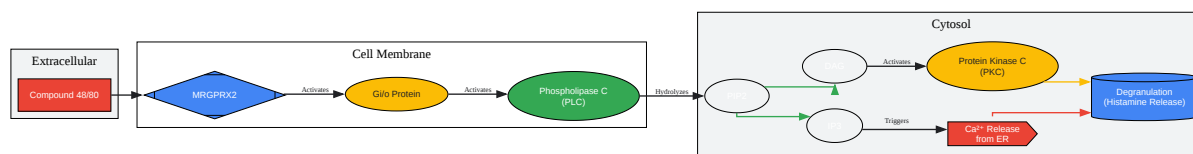
- Compound 48/80 powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Ultrasonic bath

Procedure:

- Prepare a 25 mg/mL stock solution of Compound 48/80 in DMSO.
- In a sterile conical tube, add the solvents in the following order: 40% PEG300, 5% Tween-80, and 45% Saline.
- Add 10% of the 25 mg/mL Compound 48/80 DMSO stock to the solvent mixture.
- Vortex the solution thoroughly.
- Use an ultrasonic bath to ensure the complete dissolution of the compound, resulting in a clear solution.^[6]
- This protocol yields a 2.5 mg/mL working solution. It is recommended to prepare this solution fresh on the day of use for in vivo experiments.^[6]

Signaling Pathway

Compound 48/80 induces mast cell degranulation through a mechanism independent of IgE receptors. It directly activates heterotrimeric G-proteins, specifically those of the Gi/o family. This activation leads to the stimulation of downstream effector enzymes, including Phospholipase C (PLC) and Phospholipase D (PLD). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The rise in intracellular calcium and PKC activation are critical steps leading to the fusion of granular membranes with the plasma membrane and the subsequent release of histamine, serotonin, and other inflammatory mediators. Recent studies have also implicated Mas-related G protein-coupled receptors (e.g., MRGPRX2 in humans) as the direct target of Compound 48/80 on mast cells.[12][13]

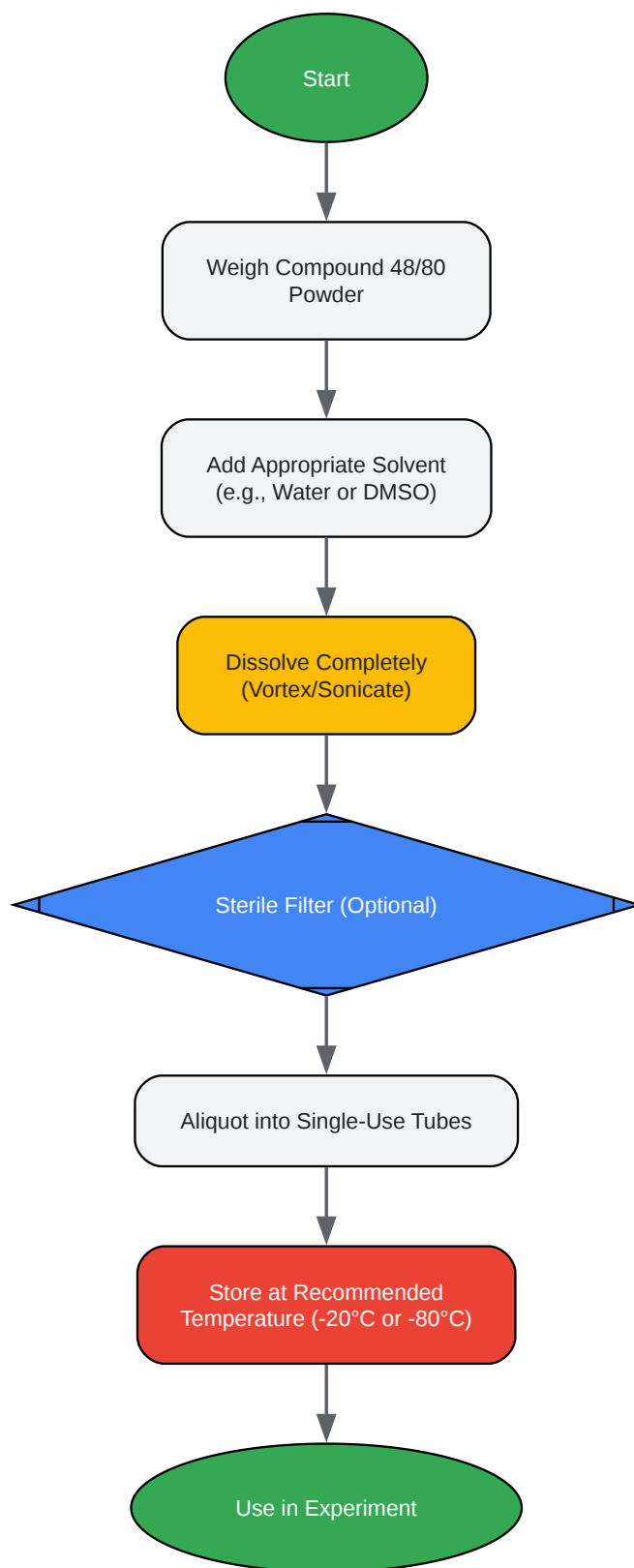


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Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and storing Compound 48/80 stock solutions for experimental use.



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Caption: Workflow for preparing and storing Compound 48/80 stock solutions.

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